(2-Chloro-5-ethylphenyl)boronic acid
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Overview
Description
(2-Chloro-5-ethylphenyl)boronic acid is an organoboron compound with the molecular formula C8H10BClO2. It is a derivative of boronic acid, where the boron atom is bonded to a phenyl ring substituted with a chlorine atom at the 2-position and an ethyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-ethylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently. This method ensures high yields and purity of the product while minimizing waste and reaction time .
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-5-ethylphenyl)boronic acid primarily undergoes substitution reactions, particularly in the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
(2-Chloro-5-ethylphenyl)boronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in the Suzuki-Miyaura coupling to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of polymers and materials with unique properties
Mechanism of Action
The mechanism of action of (2-Chloro-5-ethylphenyl)boronic acid in the Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond and is regenerated for the next catalytic cycle.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the chlorine and ethyl substituents, making it less sterically hindered.
(2-Chlorophenyl)boronic acid: Similar structure but without the ethyl group, affecting its reactivity and steric properties.
(5-Ethylphenyl)boronic acid: Lacks the chlorine substituent, influencing its electronic properties
Uniqueness: (2-Chloro-5-ethylphenyl)boronic acid’s unique combination of chlorine and ethyl substituents provides a balance of electronic and steric effects, making it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous .
Properties
Molecular Formula |
C8H10BClO2 |
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Molecular Weight |
184.43 g/mol |
IUPAC Name |
(2-chloro-5-ethylphenyl)boronic acid |
InChI |
InChI=1S/C8H10BClO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3 |
InChI Key |
SAFBJPQKNWYZGD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC)Cl)(O)O |
Origin of Product |
United States |
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